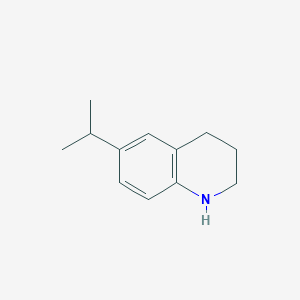

6-Isopropyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

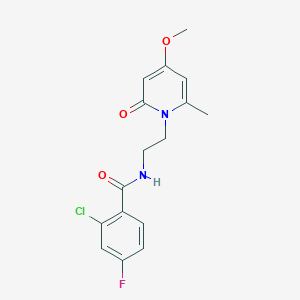

6-Isopropyl-1,2,3,4-tetrahydroquinoline is a biochemical used for proteomics research . It is a type of tetrahydroquinoline, a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

Tetrahydroquinolines, including this compound, are produced by the hydrogenation of quinolines . This process is reversible and has been examined as a hydrogen-donor solvent in coal liquifaction . Asymmetric hydrogenation has also been demonstrated using homogeneous catalysts .Molecular Structure Analysis

The molecular formula of this compound is C12H17N, with a molecular weight of 175.27 . The saturated part of the tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The hydrogenation is reversible, which has led to the examination of tetrahydroquinoline as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Watanuki et al. (2011) explored the synthesis of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their potential as antihypertensive agents. This research highlights the importance of structural modifications in enhancing pharmacological activities, particularly for cardiovascular diseases (Watanuki et al., 2011).

Kinetics of Alkylation

Okhrimenko, Chekhuta, and Kachurin (1984) investigated the kinetics of alkylation of 1,2,3,4-tetrahydroquinoline with isopropyl alcohol in sulfuric acid. Their research contributes to a deeper understanding of the chemical reactivity and potential synthetic applications of 6-isopropyl-1,2,3,4-tetrahydroquinoline (Okhrimenko, Chekhuta, & Kachurin, 1984).

Hydroaminomethylation

Vieira and Alper (2007) presented an atom-economical method for preparing 1,2,3,4-tetrahydroquinolines through the intramolecular hydroaminomethylation of 2-isopropenylanilines. This process, catalyzed by an ionic diamino rhodium catalyst, demonstrates a novel approach in the synthesis of such compounds, showcasing the versatility of this compound in chemical synthesis (Vieira & Alper, 2007).

Regioselective Nitration

Cordeiro et al. (2011) conducted an experimental and theoretical study on the regioselective nitration of tetrahydroquinoline, leading to insights into the nitration process at the molecular level. This study is relevant for understanding the chemical behavior and potential modifications of this compound (Cordeiro et al., 2011).

NF-κB Inhibitors and Cytotoxic Agents

A study by Jo et al. (2016) identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of LPS-induced NF-κB transcriptional activity. Their research on novel derivatives highlights the potential biomedical applications of this compound in developing new therapeutic agents (Jo et al., 2016).

Intramolecular Charge Transfer

Zachariasse, Druzhinin, Bosch, and Machinek (2004) investigated the intramolecular charge transfer (ICT) and dual fluorescence in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline. This study contributes to the understanding of ICT processes in compounds like this compound and their potential applications in fluorescence-based technologies (Zachariasse et al., 2004).

Biocatalysis and Chirality

Research by Yao et al. (2018) on the biocatalytic synthesis of chiral 2-substituted-1,2,3,4-tetrahydroquinolines, including the isopropyl variant, shows the potential of these compounds in developing chiral pharmaceutical agents. The study demonstrates the application of cyclohexylamine oxidase muteins in achieving high enantioselectivity (Yao et al., 2018).

Safety and Hazards

Future Directions

Tetrahydroquinolines, including 6-Isopropyl-1,2,3,4-tetrahydroquinoline, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . The future direction of research on this compound will likely continue in this vein, with a focus on developing new analogs and exploring their potential applications.

Mechanism of Action

Target of Action

The primary targets of 6-Isopropyl-1,2,3,4-tetrahydroquinoline It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

The exact mode of action of This compound Thiq based compounds are known to interact with their targets leading to a variety of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiq based compounds are known to impact various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular weight of 17527 could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of This compound Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound has a predicted melting point of 6824° C and a predicted boiling point of 2819° C at 760 mmHg , which could potentially influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name |

6-propan-2-yl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8-9,13H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEABVAYJIJIXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)

![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2615737.png)

![N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2615741.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2615751.png)